molecular formula C24H35NO3Si B6326378 4-((3-((Tert-butyldimethylsilyl)oxy)phenyl)(hydroxy)methyl)-N,N-diethylbenzamide CAS No. 155765-75-6

4-((3-((Tert-butyldimethylsilyl)oxy)phenyl)(hydroxy)methyl)-N,N-diethylbenzamide

Cat. No. B6326378
Key on ui cas rn: 155765-75-6
M. Wt: 413.6 g/mol
InChI Key: GEUFTNGXEFKADZ-UHFFFAOYSA-N
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Patent
US05658908

Procedure details

3-Bromophenoxy-tert-butyldimethylsilane (61.7 g, 0.21 mol), prepared as in Example 1, was dissolved in 500 mL of dry tetrahydrofuran under nitrogen and cooled to -78° C. A solution of 1.6M n-butyllithium in hexane (132 mL, 0.21 mol) was added dropwise at a rate to maintain the temperature below -70° C. The reaction was stirred for thirty minutes after the addition was complete and the cold solution was transferred via cannula to another vessel containing a cold (-78 ° C.) solution of 4-formyl-N,N-diethylbenzamide (44.1 g, 0.21 mol), from above, in 500 mL of dry tetrahydrofuran under nitrogen. The transfer rate was monitored to maintain the temperature below -70° C. After stirring for one hour at -78° C., the reaction was quenched with saturated aqueous ammonium chloride, warmed to room temperature and diluted with diethyl ether. The ethereal layer was washed with water and brine, dried over sodium sulfate and evaporated to give a yellow oil. Chromatography on silica gel with dichloromethane: ethanol (0-1%) gave 45.4 g (52%) of 4-(3-(tert-butyl dimethylsiiyloxy)-α-hydroxybenzyl)-N,N -diethylbenzamide as a white solid.
Quantity
61.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
132 mL
Type
reactant
Reaction Step Two
Quantity
44.1 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][CH:15]=1)[O:5][Si:6]([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7].C([Li])CCC.CCCCCC.[CH:27]([C:29]1[CH:41]=[CH:40][C:32]([C:33]([N:35]([CH2:38][CH3:39])[CH2:36][CH3:37])=[O:34])=[CH:31][CH:30]=1)=[O:28]>O1CCCC1.C(O)C.ClCCl>[Si:6]([O:5][C:4]1[CH:3]=[C:2]([CH:15]=[CH:14][CH:13]=1)[CH:27]([C:29]1[CH:41]=[CH:40][C:32]([C:33]([N:35]([CH2:36][CH3:37])[CH2:38][CH3:39])=[O:34])=[CH:31][CH:30]=1)[OH:28])([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
61.7 g
Type
reactant
Smiles
BrC=1C=C(O[Si](C)(C)C(C)(C)C)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
132 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
44.1 g
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)N(CC)CC)C=C1
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for thirty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below -70° C
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
the cold solution was transferred via cannula to another vessel
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below -70° C
STIRRING
Type
STIRRING
Details
After stirring for one hour at -78° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated aqueous ammonium chloride
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
ADDITION
Type
ADDITION
Details
diluted with diethyl ether
WASH
Type
WASH
Details
The ethereal layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC=1C=C(C(O)C2=CC=C(C(=O)N(CC)CC)C=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 45.4 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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